molecular formula C14H14N4O2S B2716668 ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate CAS No. 150536-10-0

ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate

Cat. No.: B2716668
CAS No.: 150536-10-0
M. Wt: 302.35
InChI Key: ABUOJLBNZSNDPN-UHFFFAOYSA-N
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Description

Ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate is a heterocyclic compound featuring a fused triazole-thiadiazine core. Its structure includes:

  • A 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold with a phenyl group at position 2.
  • An ethyl acetate moiety at position 6, introduced via carboxymethylation of the parent triazolothiadiazine using ethyl bromoacetate under basic conditions .

Properties

IUPAC Name

ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-2-20-12(19)8-11-9-21-14-16-15-13(18(14)17-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUOJLBNZSNDPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN2C(=NN=C2SC1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . Another approach involves the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . These methods provide efficient routes to obtain the desired triazolothiadiazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Anticancer Activity

Ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate has demonstrated significant anticancer properties. Studies indicate:

  • Cytotoxic Effects : The compound exhibits cytotoxicity against various cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer), with an IC50 value of approximately 3.3 μM against MDA-MB-231 cells.
  • Mechanism of Action : It primarily targets Poly(ADP-ribose) polymerase (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . Inhibition of these targets disrupts DNA repair mechanisms and modulates cell growth processes.

Antimicrobial Activity

Preliminary studies have shown that derivatives of triazolo-thiadiazines exhibit significant antimicrobial properties against various bacterial strains. The compound's structural features may enhance its interaction with microbial targets.

Enzyme Inhibition

The compound has been identified as an enzyme inhibitor for several pathways:

  • Carbonic Anhydrase Inhibitors
  • Cholinesterase Inhibitors

These activities indicate potential applications in treating conditions related to enzyme dysregulation.

Study 1: Antitumor Efficacy

A study published in the Egyptian Journal of Chemistry evaluated the anticancer activities of various thiadiazole derivatives. This compound was found to significantly inhibit the growth of human acute promyelocytic leukemia HL-60 cells.

Study 2: Structure–Activity Relationship (SAR)

A comprehensive review outlined the SAR aspects that enhance the biological activity of triazolo-thiadiazine derivatives. Modifications at specific positions on the thiadiazine ring were shown to improve anticancer potency while minimizing toxicity to normal cells.

Study 3: Molecular Docking Studies

In silico studies predicted the binding affinity of this compound with target proteins such as PARP-1 and EGFR. These studies support the hypothesis that structural modifications can lead to improved biological activity through enhanced binding interactions.

Summary Table of Biological Activities

Activity TypeDescriptionReference Source
AnticancerCytotoxic effects on MDA-MB-231 and A549 cell linesEgyptian Journal of Chemistry
AntimicrobialSignificant activity against various bacterial strainsPreliminary studies
Enzyme InhibitionInhibits carbonic anhydrase and cholinesteraseReview on enzyme inhibitors

Mechanism of Action

The mechanism of action of ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s triazole and thiadiazine rings enable it to form hydrogen bonds and other interactions with target receptors, modulating their activity. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Key Properties:

  • Synthesis : Microwave-assisted methods yield higher efficiency (91–94%) compared to conventional heating (79–83%) when reacting 3-phenyl-7H-triazolothiadiazine with ethyl bromoacetate .
  • Tautomerism: The compound exhibits solvatochromic behavior due to keto-enol tautomerism, confirmed by UV-Vis and NMR studies .
  • Applications : Triazolothiadiazines are explored for antimicrobial, anticancer, and anti-inflammatory activities .

Comparison with Structural Analogs

Substituent Variations at Position 3

Compound Substituent at Position 3 Key Differences Reference
Target Compound Phenyl Baseline for comparison; moderate solubility in DMF .
3-(4-Chlorophenyl) derivative 4-Chlorophenyl Enhanced lipophilicity; potential for improved bioavailability .
3-Benzyl derivative Benzyl Increased steric bulk; reduced reactivity in coupling reactions .
3-(3,4,5-Trimethoxyphenyl) analog 3,4,5-Trimethoxyphenyl Higher polarity (PSA = 108.06) and density (1.52 g/cm³) .

Modifications at Position 6

Compound Substituent at Position 6 Synthesis Yield (%) Melting Point (°C) Biological Notes Reference
Ethyl acetate derivative (Target) Ethyl acetate 91–94 (MWI) 264–266 Used in bis-compound synthesis
Methyl derivative Methyl 88 (Conventional) 285–287 Nitro group enhances stability
6-Phenyl analog Phenyl N/A N/A Lower solubility in polar solvents

Bis-Triazolothiadiazine Derivatives

Bis-compounds linked via ethyl or propyl chains (e.g., 8a , 8g ) show distinct properties:

  • 8a (Ethane-1,2-diyl linker): Melting point 264–266°C; IR peaks at 1666 cm⁻¹ (C=O) .
  • 8g (Propane-1,3-diyl linker): Lower yield (52%) due to longer chain; pale yellow crystals with mp 270–272°C .

Pharmacological and Industrial Relevance

  • Antimicrobial Activity : 3-(2-Furyl)-6-phenyl analogs show moderate activity against bacterial strains .
  • Challenges : Discontinued production of some derivatives (e.g., 4-chlorophenyl analog) due to synthesis complexity or stability issues .
  • Molecular Modeling : Substituents at position 3 influence binding to microbial enzymes, with chlorophenyl groups showing higher affinity .

Biological Activity

Ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate (CAS No. 150536-10-0) is a compound of significant interest due to its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

  • Molecular Formula : C14H14N4O2S
  • Molecular Weight : 302.35 g/mol
  • Boiling Point : Predicted at 504.4 ± 52.0 °C
  • Density : Approximately 1.40 ± 0.1 g/cm³

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of triazolo[3,4-b][1,3,4]thiadiazine derivatives. This compound has shown promising results against various cancer cell lines:

Cell Line IC50 (μg/mL) Mechanism of Action
MCF-7<64.5Inhibition of tubulin polymerization
A549Not specifiedDisruption of microtubule network

In a study conducted by researchers at MDPI, the compound demonstrated selective toxicity towards cancer cells while sparing normal human embryonic kidney cells (HEK-293) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests against various bacterial strains revealed significant efficacy:

Microorganism Activity
Staphylococcus aureusEffective
Escherichia coliEffective
Candida albicansComparable to ketoconazole

The synthesized derivatives exhibited potent activity against Candida species and were found to outperform conventional antifungal agents in some cases .

Other Pharmacological Activities

This compound has been associated with several other biological activities:

  • Anti-inflammatory : Exhibits potential in reducing inflammation markers.
  • Analgesic : Demonstrated pain-relief properties in animal models.
  • Antiviral : Some derivatives have shown efficacy against viral infections.

Case Studies

A recent study focused on the synthesis and biological evaluation of various triazolo[3,4-b][1,3,4]thiadiazine derivatives highlighted the structure–activity relationship (SAR) that underpins their pharmacological effects. The study found that modifications in the phenyl group significantly influenced both anticancer and antimicrobial activities .

Another investigation into α-glucosidase inhibitors revealed that certain derivatives of this compound could effectively lower blood glucose levels in diabetic models .

Q & A

Q. What are the optimal synthetic routes for ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with 4-thioalkyl phenols or hydrazonoyl chlorides. A common approach includes:

Condensation : Reacting 4-amino-3-mercaptotriazoles with hydrazonoyl halides under triethylamine catalysis to form the triazolo-thiadiazine core .

Acetylation : Introducing the ethyl acetate moiety via reaction with ethyl chloroacetate in acetone with potassium carbonate as a base, followed by reflux and purification via ether extraction .

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYield Optimization Tips
Core formationHydrazonoyl chlorides, triethylamine, 60–80°CUse anhydrous solvents to minimize hydrolysis
AcetylationEthyl chloroacetate, K₂CO₃, acetone, refluxExtend reaction time (4–6 hrs) and monitor via TLC
PurificationEther extraction, Na₂SO₄ dryingPerform multiple extractions to recover product

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and tautomeric forms (e.g., lactam-lactim tautomerism in the thiadiazine ring) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl ester protons at δ ~4.2 ppm) and confirms substitution patterns .
    • IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H vibrations .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 357.1 for C₁₅H₁₃N₃O₂S) .

Q. Table 2: Key Crystallographic Data

ParameterValue (Example)Source
Bond length (C-S)1.74–1.78 Å
Torsion angles5.2–8.7°
Space groupP1̄ (triclinic)

Q. How does the compound's tautomerism affect its chemical reactivity and biological activity?

Methodological Answer: The thiadiazine ring exhibits lactam-lactim tautomerism, which influences electron distribution and hydrogen-bonding capacity. For example:

  • Lactam form : Stabilized in polar solvents, enhancing solubility and interactions with hydrophilic biological targets .
  • Lactim form : May increase electrophilicity at the C6 position, facilitating nucleophilic substitutions .
    Tautomeric equilibrium can be studied via X-ray crystallography and solvent-dependent NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

Methodological Answer: Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:

  • Standardized assays : Use consistent cell lines (e.g., Mycobacterium tuberculosis H37Rv for antitubercular studies) and controls .
  • SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups at C3 enhance antibacterial activity) .
  • Purity validation : Confirm compound integrity via HPLC (>95% purity) to exclude confounding impurities .

Q. What strategies are recommended for designing analogs with enhanced pharmacological properties?

Methodological Answer:

  • Bioisosteric replacement : Substitute the phenyl group at C3 with heteroaromatic rings (e.g., pyridyl) to improve solubility .
  • Salt formation : Convert the ethyl ester to carboxylic acid salts (e.g., sodium or potassium salts) for better bioavailability .
  • Hybridization : Attach known pharmacophores (e.g., benzothiazole) to the triazolo-thiadiazine core for dual-target activity .

Q. Table 3: Structure-Activity Relationship (SAR) Insights

ModificationObserved EffectSource
C3-aryl substitution↑ Antibacterial activity (MIC: 2–8 µg/mL)
C6-ester hydrolysis↓ Cytotoxicity, ↑ water solubility
7H vs. 5H tautomerAlters binding to COX-2

Q. What computational approaches are used to predict binding modes and interactions with biological targets?

Methodological Answer:

  • Molecular docking : Simulate interactions with enzymes (e.g., COX-2 or M. tuberculosis enoyl-ACP reductase) using AutoDock Vina .
  • Molecular dynamics (MD) : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key residues (e.g., Arg120 in COX-2) .
  • QSAR modeling : Use descriptors like logP and polar surface area to predict absorption and toxicity .

Q. How can researchers address challenges in isolating intermediates during multi-step synthesis?

Methodological Answer:

  • Chromatography : Use flash column chromatography (silica gel, hexane/EtOAc gradient) to separate intermediates .
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) for intermediate recrystallization .
  • In situ monitoring : Employ LC-MS to track reaction progress and identify byproducts .

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